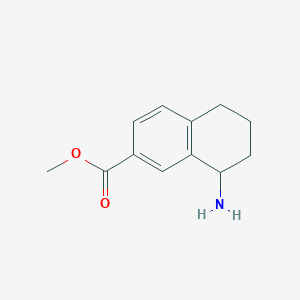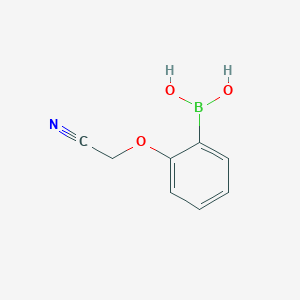![molecular formula C11H11ClN2S B1451656 {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine CAS No. 1082119-61-6](/img/structure/B1451656.png)
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine
Descripción general
Descripción
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, also known as CMTMA, is an organic compound that has seen increasing use in many scientific research applications in recent years. CMTMA is a member of the thiazole family of compounds, which are known for their unique properties and potential applications. Additionally, this paper will explore potential future directions for this compound.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulations
Thiazole derivatives, including compounds structurally related to "{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine," have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively bind to metal surfaces, providing protection against corrosion. This suggests their potential industrial application in protecting metals from degradation (Kaya et al., 2016).
Antiviral Activity
Research into thiazole derivatives has also uncovered their antiviral properties. For instance, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown specific antiviral activities against tobacco mosaic virus, indicating the potential for these compounds to be developed into antiviral agents (Chen et al., 2010).
Anti-inflammatory Applications
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This research highlights the therapeutic potential of thiazole derivatives in treating inflammatory conditions (Suh et al., 2012).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of thiazole compounds. For example, novel 2-amino-4-(4-chlorophenyl) thiazole derivatives have been synthesized and shown to exhibit moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. These findings support the potential use of thiazole derivatives as antimicrobial agents (Kubba & Rahim, 2018).
Analgesic Evaluation
The analgesic and anti-inflammatory potential of thiazole/oxazole substituted benzothiazole derivatives has been explored, with some compounds demonstrating significant activity compared to reference drugs. This suggests the potential for developing new pain relief medications based on thiazole chemistry (Kumar & Singh, 2020).
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTZWEYPAWLVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



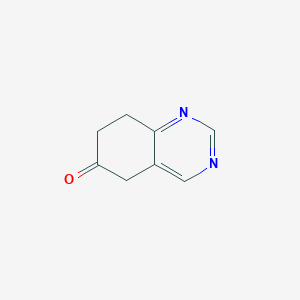
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)


![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
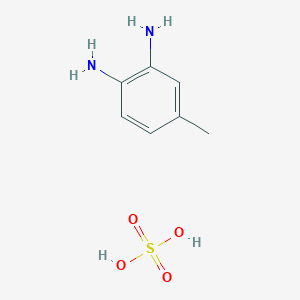
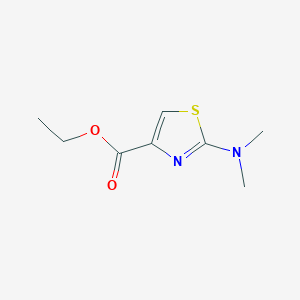
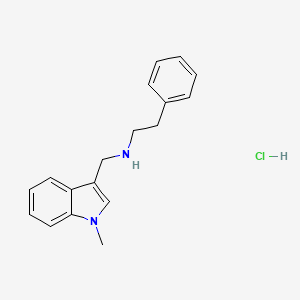
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
